molecular formula C10H12N2S B2459498 3,4-dihydroquinoline-1(2H)-carbothioamide CAS No. 262853-30-5

3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No.: B2459498
CAS No.: 262853-30-5
M. Wt: 192.28
InChI Key: HVAIRLQMYATCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroquinoline-1(2H)-carbothioamide is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key precursor for the synthesis of novel small molecule agonists, particularly for the thrombopoietin (TPO) receptor . TPO receptor agonists are a critical area of investigation for developing therapies that stimulate platelet production. Furthermore, the dihydroquinoline core is a versatile framework in anticancer research. Structural analogs of this compound have demonstrated potent biological activity by functioning as inhibitors of tubulin polymerization, a established mechanism for disrupting cell division in proliferating cells . Exploration into quinoline-carbothioamide derivatives also reveals potential in antiviral research, with similar compounds showing activity against HIV integrase, an essential enzyme for viral replication . The carbothioamide group is a critical pharmacophore that enhances interactions with biological targets, making this compound a valuable template for designing new therapeutic agents across multiple disease domains . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAIRLQMYATCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 3,4 Dihydroquinoline 1 2h Carbothioamide and Its Analogues

Pioneering Synthetic Pathways for the Core 3,4-dihydroquinoline-1(2H)-carbothioamide Structure

The fundamental approach to synthesizing this compound involves the formation of the N-C(S) bond on a pre-existing 1,2,3,4-tetrahydroquinoline (B108954) ring. This is typically achieved through the reaction of 1,2,3,4-tetrahydroquinoline, a secondary amine, with a suitable thiocarbonylating agent.

A logical retrosynthetic analysis of the target molecule, this compound, points to two primary disconnections. The most straightforward disconnection is at the N-C(S) bond, which simplifies the molecule into 1,2,3,4-tetrahydroquinoline and a thiocarbonyl donor. A more complex disconnection involves the formation of the tetrahydroquinoline ring itself, which can be approached through various cyclization strategies. researchgate.net

A common synthetic route involves the reaction of a secondary amine with carbon disulfide or isothiocyanates. nih.gov Another approach utilizes N,N'-di-Boc-substituted thiourea (B124793) as a mild thioacylating agent, activated by trifluoroacetic acid anhydride. organic-chemistry.org

The formation of the carbothioamide linkage typically proceeds through a nucleophilic addition mechanism. The nitrogen atom of the secondary amine in 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonylating agent.

For instance, in the reaction with an isothiocyanate, the lone pair of electrons on the nitrogen atom of the tetrahydroquinoline attacks the carbon of the isothiocyanate. This is followed by a proton transfer to yield the final thiourea product. The reaction is often facilitated by the use of a base to deprotonate the amine, increasing its nucleophilicity.

Mechanochemical methods, such as manual grinding or automated ball milling, have also been employed for the synthesis of thioureas, often proceeding in a solvent-free manner with high efficiency. nih.gov These methods rely on the mechanical agitation of the reactants to promote the reaction. nih.gov

Optimizing the synthesis of this compound involves careful consideration of several factors, including the choice of solvent, temperature, catalyst, and the nature of the thiocarbonylating agent.

A study on the one-pot synthesis of thioureas from amines and carbon disulfide highlighted the use of oxidants like hydrogen peroxide in water, which offers an environmentally friendly approach with high yields and purity. researchgate.net The reaction conditions for the synthesis of thioureas from aliphatic amines have been optimized, demonstrating the importance of the reaction medium and temperature. researchgate.net For instance, the use of an aqueous polysulfide solution has been shown to provide high yields of thiourea in a short reaction time. researchgate.net

Table 1: Optimization of Reaction Conditions for Thiourea Synthesis

EntrySolventCatalyst/ReagentTemperature (°C)Yield (%)
1WaterAqueous Polysulfide8089
2WaterSulfur (no base)80Traces
3EthanolNoneRefluxVariable
4Solvent-freeMechanochemical grindingRoom Temperature>99

Diversification Strategies for this compound Derivatives

The diversification of the this compound scaffold is crucial for exploring its structure-activity relationships. This can be achieved by functionalizing the dihydroquinoline ring system or by introducing chirality.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds like quinolines. mdpi.com While direct C-H activation on the N-thiocarbamoyl tetrahydroquinoline is less explored, the principles can be applied to the parent tetrahydroquinoline ring prior to the thiocarbamoylation step. For instance, palladium-catalyzed C-H functionalization can introduce various substituents onto the aromatic ring of the quinoline (B57606) scaffold. mdpi.com

Cross-coupling reactions, such as the Chan-Lam coupling, have been utilized for the N-arylation of nitrogen nucleophiles with aryl bromides, promoted by copper catalysts with ligands like 1,2,3,4-tetrahydro-8-hydroxyquinoline. acs.org This suggests the potential for modifying the nitrogen atom of the tetrahydroquinoline ring system.

The synthesis of chiral this compound analogues can be achieved through several stereoselective strategies. One approach involves the diastereoselective synthesis of tetrahydroquinoline derivatives via a [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes, which can yield highly substituted tetrahydroquinolines with excellent diastereoselectivity. frontiersin.orgnih.gov

Enantioselective synthesis of tetrahydroquinolines can be accomplished using chiral catalysts. For example, a chiral phosphoric acid can catalyze the dehydrative cyclization and subsequent asymmetric reduction of 2-aminochalcones to produce tetrahydroquinolines with high enantioselectivity. organic-chemistry.org Similarly, a combination of Brønsted acid catalysis and visible-light induction enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org Once the chiral tetrahydroquinoline core is established, it can be converted to the corresponding chiral this compound.

Table 2: Chiral Ligands/Catalysts for Stereoselective Tetrahydroquinoline Synthesis

Catalyst SystemReaction TypeStereoselectivity
Chiral Phosphoric AcidDehydrative Cyclization/Asymmetric ReductionExcellent enantioselectivity
Brønsted Acid/Visible LightCyclization/Transfer HydrogenationHigh enantioselectivity
Gold Catalyst/Chiral PhosphateHydroamination/Asymmetric Transfer HydrogenationExcellent enantioselectivity

Modifications at the Thioamide Moiety and Isosteric Replacements

The thioamide functional group is a critical pharmacophore in many biologically active compounds, offering unique physicochemical properties compared to its amide analogue. nih.gov Thioamides are considered fascinating isosteres of amides and have garnered significant attention in drug discovery. nih.gov They are structurally similar to amides but exhibit key differences; for instance, the C=S bond is longer than the C=O bond, and thioamides are stronger hydrogen bond donors but weaker acceptors. nih.gov These differences can influence a molecule's conformation, membrane permeability, and metabolic stability. nih.gov

In the context of this compound analogues, modifications at the thioamide moiety are a key strategy for modulating biological activity and optimizing pharmacokinetic properties. One common approach is isosteric replacement, where the thioamide group is substituted with another functional group that mimics its size, shape, and electronic properties to enhance efficacy or reduce toxicity. acs.org

Several functional groups have been investigated as bioisosteres for the thioamide and the parent amide group. These include, but are not limited to:

Heterocyclic Rings: Five-membered aromatic rings are frequently employed as non-classical bioisosteres. acs.orgresearchgate.net

1,2,3-Triazoles and 1,2,4-Triazoles: These heterocycles can mimic the hydrogen bonding properties of amides and thioamides while offering improved metabolic stability. acs.orgresearchgate.net

Oxadiazoles (B1248032) (1,2,4- and 1,3,4-isomers): Similar to triazoles, oxadiazoles can replicate the planarity and dipole moment of an amide, potentially improving membrane permeability and bioavailability. researchgate.net

Imidazoles and Pyrazoles: These also serve as effective amide/thioamide isosteres. researchgate.net

Other Functional Groups:

Amidines: These can act as bioisosteres by retaining the hydrogen bond donor capability while altering the electronic profile. researchgate.net

Trifluoroethylamine Motif: The strongly electronegative trifluoroethyl group can mimic the carbonyl or thiocarbonyl group, enhancing metabolic stability by reducing susceptibility to enzymatic hydrolysis. acs.org

Table 1: Common Isosteric Replacements for the Thioamide Moiety
IsostereKey FeaturesPotential Advantages
1,2,3-TriazoleAromatic, planar, hydrogen bond acceptor/donor capabilityImproved metabolic stability, enhanced pharmacokinetic profile acs.orgresearchgate.net
1,2,4-OxadiazolePlanar, mimics dipole moment of amideImproved metabolic stability, membrane permeability, and bioavailability researchgate.net
AmidineMaintains hydrogen bond donor propertiesModulates basicity, can improve pharmacokinetic profile researchgate.net
TrifluoroethylamineElectronegative, mimics carbonyl/thiocarbonylEnhanced metabolic stability against proteolysis acs.org

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of growing importance to minimize environmental impact and improve sustainability. chemrxiv.org For the synthesis of this compound scaffolds, several green strategies can be employed, focusing on the use of environmentally benign solvents, alternative energy sources, and catalytic methods. wiley-vch.de

Traditional synthetic routes often involve hazardous solvents, stoichiometric reagents, and harsh reaction conditions. nih.gov Green alternatives aim to address these shortcomings. For the synthesis of the dihydroquinoline core, methods utilizing greener solvents like water or ethanol, and the use of recyclable catalysts such as polymer-supported sulfonic acids, have been reported. researchgate.netwiley-vch.de

For the thioamide formation, a notable green approach is the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea. nih.govrsc.org These solvents are biodegradable, non-toxic, and can also act as catalysts, eliminating the need for additional toxic catalysts. nih.gov The reaction of an aldehyde or ketone, a secondary amine (like 3,4-dihydroquinoline), and elemental sulfur in a DES provides a mild and efficient route to thioamides with high yields. nih.gov

Alternative energy sources are also a cornerstone of green synthesis.

Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side product formation. researchgate.netorganic-chemistry.orgorganic-chemistry.org Microwave irradiation has been successfully applied to the synthesis of various quinoline derivatives. nih.govresearchgate.net

Ultrasound-assisted synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields, particularly in heterogeneous reactions. nih.govmit.educhim.it The synthesis of related oxoquinoline-1(2H)-carboxamides has been achieved using ultrasonication, suggesting its applicability to the carbothioamide analogue. rsc.orgtechnologynetworks.com

These green methodologies offer significant advantages over conventional methods by reducing waste, energy consumption, and the use of hazardous materials, aligning with the principles of sustainable chemistry. wiley-vch.denih.gov

Table 2: Green Chemistry Approaches for the Synthesis of Dihydroquinoline and Thioamide Scaffolds
Green PrincipleMethodologyAdvantages
Safer SolventsUse of water, ethanol, or Deep Eutectic Solvents (DES)Reduced toxicity, biodegradability, potential for catalyst-free reactions researchgate.netwiley-vch.denih.gov
Energy EfficiencyMicrowave irradiation or ultrasound assistanceDrastically reduced reaction times, improved yields, fewer byproducts nih.govnih.govresearchgate.net
CatalysisUse of recyclable, heterogeneous catalysts (e.g., polymer-supported acids)Easy separation and reuse of catalyst, reduced waste researchgate.net
Atom EconomyMulticomponent reactions (e.g., Willgerodt–Kindler reaction for thioamides)High efficiency, single-step synthesis from simple precursors nih.gov

Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production of this compound

For the scalable and safe production of this compound, flow chemistry and continuous manufacturing processes offer significant advantages over traditional batch synthesis. mit.educhim.it Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mit.edu This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. acs.org

The synthesis of both the quinoline ring system and the thioamide functionality has been successfully adapted to continuous flow processes. For instance, the synthesis of quinoline derivatives has been demonstrated in flow reactors, including modified Doebner-von Miller reactions and photochemical cyclizations, offering rapid and green routes to these scaffolds. vapourtec.comnih.gov These methods can provide higher throughput and efficiency compared to batch processes. vapourtec.com

Similarly, the synthesis of thioamides has been achieved using continuous flow platforms. nih.gov This approach can overcome challenges associated with batch synthesis, such as the handling of noxious reagents and difficult purifications. nih.gov For example, the reaction of an α-chloroamide with a sulfur nucleophile to produce an α-thioamide has been optimized in a flow system, resulting in a higher purity product that crystallizes directly from the reactor output, simplifying the downstream processing. nih.gov

A continuous, multi-step synthesis of this compound could be envisioned where the formation of the dihydroquinoline precursor and the subsequent thionation reaction are performed sequentially in a "telescoped" process. This would eliminate the need for isolation and purification of intermediates, significantly streamlining the manufacturing process and reducing waste. The scalability of flow reactors, which can be achieved by "numbering-up" (running multiple reactors in parallel) or "sizing-up" (increasing the reactor dimensions), allows for a seamless transition from laboratory-scale synthesis to industrial production. chim.it

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. For 3,4-dihydroquinoline-1(2H)-carbothioamide, one would expect to observe distinct signals for the aromatic protons of the quinoline (B57606) ring, the methylene (B1212753) protons of the dihydro portion, and the protons of the carbothioamide group.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the target molecule, COSY would be instrumental in establishing the connectivity within the dihydroquinoline ring system, for instance, by showing correlations between adjacent methylene protons. slideshare.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). slideshare.netyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. slideshare.netyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the methylene protons at the 2-position to the carbon of the carbothioamide group would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bond connectivity. slideshare.netyoutube.com This technique is vital for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY could reveal spatial proximities between protons on the dihydroquinoline ring and the carbothioamide group, offering insights into the rotational conformation around the N-C bond.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Dihydroquinoline Moiety (Note: This is a generalized example to illustrate expected chemical shifts and is not experimental data for this compound.)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-CH₂~3.5-4.0~45-50
3-CH₂~1.8-2.2~25-30
4-CH₂~2.7-3.1~28-33
Aromatic CH~6.8-7.5~115-130
Aromatic C-~125-145
C=S-~180-200
NH₂~7.0-8.5 (broad)-

Solid-State NMR Spectroscopy for Polymorphic Form Characterization

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. For quinoline derivatives, ssNMR has been used to study packing interactions in different crystalline forms.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂N₂S, with a molecular weight of approximately 192.28 g/mol . ontosight.ai

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound, HRMS would be expected to provide a mass measurement that is consistent with the molecular formula C₁₀H₁₂N₂S.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is often characteristic of the compound's structure and can be used for its identification and for the elucidation of its structural features.

For this compound, the fragmentation would likely involve cleavages within the dihydroquinoline ring and the carbothioamide group. Common fragmentation pathways for related heterocyclic compounds include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the dihydroquinoline ring. libretexts.org

Loss of small neutral molecules: Elimination of molecules such as H₂S, NH₃, or CS from the carbothioamide group.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclic systems, which could occur in the dihydroquinoline ring.

Systematic studies on isoquinoline (B145761) alkaloids have shown that fragmentation behavior is highly dependent on the degree of saturation and the nature of substituents. nih.gov

Table 2: Plausible Mass Fragmentation Data for this compound (Note: This table is based on general fragmentation principles of similar structures and is not based on direct experimental data for the target compound.)

m/z (Proposed)Proposed FragmentPlausible Loss
192[M+H]⁺-
159[M - SH]⁺Loss of sulfhydryl radical
133[M - CSNH₂]⁺Loss of thioamide group
117[C₉H₉]⁺RDA fragmentation of the dihydroquinoline ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

For this compound, a crystal structure would definitively establish the conformation of the dihydroquinoline ring (e.g., boat or chair-like) and the orientation of the carbothioamide substituent. The presence of the N-H protons and the sulfur atom in the carbothioamide group makes it a potential site for strong hydrogen bonding interactions, which would play a crucial role in the crystal packing. While a specific crystal structure for the title compound is not readily found in the literature, studies on related quinolinone carboxamides have detailed their crystal structures and intermolecular hydrogen bonding patterns. researchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound.

Illustrative Crystallographic Data Table (Hypothetical) This table demonstrates the type of data that would be generated from a single-crystal X-ray diffraction experiment. The values are not real.

Parameter Value
Chemical formula C₁₀H₁₂N₂S
Formula weight 204.28
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1040

Co-crystallization Studies with Biological Macromolecules for Ligand-Target Interaction Profiling

Co-crystallization is a powerful technique used in structural biology to understand how a small molecule (ligand), such as this compound, binds to a biological target, typically a protein or enzyme. By obtaining a crystal of the protein-ligand complex and analyzing it with X-ray diffraction, researchers can map the precise binding interactions at an atomic level.

This analysis would identify the specific amino acid residues in the protein's active site that interact with the compound. It would reveal the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. Such detailed structural information is invaluable for drug discovery, as it explains the compound's mechanism of action and provides a rational basis for designing more potent and selective derivatives. Currently, there are no published reports of co-crystal structures involving this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations that appear at specific frequencies, making these techniques excellent for structural confirmation and for studying intermolecular interactions.

For this compound, an IR or Raman spectrum would be expected to show characteristic bands for the N-H stretch of the thioamide group (typically in the 3100-3400 cm⁻¹ region), C-H stretches of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and the C=S (thiocarbonyl) stretch, which is often found in the 850-1250 cm⁻¹ region. The precise positions of these bands, particularly the N-H and C=S stretching frequencies, can shift depending on the extent of hydrogen bonding in the sample, providing insight into intermolecular associations in the solid state or in solution. While studies on similar quinoline structures exist, specific spectral data for this compound is not documented. nih.govnih.gov

Illustrative Vibrational Frequencies Table (Hypothetical) This table shows representative vibrational modes that would be identified. The frequencies are not from experimental data.

Wavenumber (cm⁻¹) Assignment
~3350 N-H stretching
~3050 Aromatic C-H stretching
~2940 Aliphatic C-H stretching
~1600 Aromatic C=C stretching
~1480 CH₂ scissoring

Investigation of Molecular Mechanisms of Biological Activity of 3,4 Dihydroquinoline 1 2h Carbothioamide

Cellular Target Identification and Validation Methodologies

The foundational step in understanding a compound's mechanism of action is the identification of its molecular targets within the cell. This process involves a combination of techniques designed to isolate and identify proteins that physically interact with the compound, followed by methods to confirm that this interaction is responsible for the observed biological effect.

Affinity-Based Probes and Chemical Proteomics Approaches

Chemical proteomics is a powerful strategy for identifying the protein targets of a small molecule directly within a complex biological system, such as a cell lysate or even in living cells. mdpi.com This approach avoids the need for a preconceived hypothesis about the compound's target. For a compound like 3,4-dihydroquinoline-1(2H)-carbothioamide, this would typically involve synthesizing a chemical probe.

The probe is a modified version of the parent compound, featuring two key additions: a reactive group for covalent bonding or a photoaffinity label for light-induced bonding, and a reporter tag (like biotin (B1667282) or an alkyne group for click chemistry). rsc.orgnih.gov The probe is introduced to the proteome, where it binds to its target proteins. After the binding and covalent linkage are established, the reporter tag is used to isolate the probe-protein complexes. For example, biotinylated complexes can be captured on streptavidin-coated beads. nih.gov

Following isolation, the captured proteins are identified using advanced mass spectrometry techniques. mdpi.com Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to distinguish specific targets from non-specific binders, enhancing the reliability of the results. mdpi.com This process generates a list of potential protein targets for the compound of interest.

Table 1: Illustrative Data from a Chemical Proteomics Experiment This table represents a hypothetical outcome for target identification of this compound, showcasing the type of data generated.

Genetic Manipulation (e.g., CRISPR/Cas9, siRNA) for Target Validation in Cellular Models

Once a list of potential targets is generated, genetic manipulation techniques are essential for validating which of these targets are functionally relevant to the compound's biological activity. nih.gov These methods work by reducing or eliminating the expression of a specific target protein in a cellular model.

Small interfering RNA (siRNA) is a technique that uses short RNA molecules to induce the degradation of a specific target mRNA. chembiocon.denih.gov This "knockdown" of the gene expression is transient. If the biological effect of this compound is diminished or abolished in cells treated with siRNA against a particular target, it provides strong evidence that the compound acts through that protein. nih.gov

CRISPR/Cas9 technology offers a more permanent and precise way to manipulate genes. biocompare.com It can be used to create "knockout" cell lines where the gene for the target protein is permanently disabled, or to introduce specific mutations. nabea.pubresearchgate.net If the knockout cell line becomes resistant to the effects of the compound, it validates the protein as a critical target. The precision of CRISPR allows for the elimination of false positives that can arise from the off-target effects sometimes associated with siRNA. biocompare.com

Enzyme Kinetics and Mechanistic Enzymology Studies

If the validated target of this compound is an enzyme, detailed kinetic studies are performed to characterize the nature and potency of the inhibition. These studies provide crucial information on how the compound affects the enzyme's catalytic activity.

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibitors are broadly classified as either reversible or irreversible.

Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). libretexts.org This binding is temporary, and the inhibitor can dissociate from the enzyme. Reversible inhibition can be further categorized as competitive (inhibitor binds to the active site), noncompetitive (inhibitor binds to a site other than the active site), or uncompetitive (inhibitor binds only to the enzyme-substrate complex). libretexts.orgkhanacademy.org The type of reversible inhibition can be determined by analyzing how the inhibitor affects the enzyme's kinetic parameters in the presence of varying substrate concentrations. nih.gov

Irreversible inhibitors typically form a stable, covalent bond with the enzyme, often with a key amino acid residue in the active site. libretexts.org This permanently inactivates the enzyme. The thioamide group present in the subject compound is known to be a feature in some molecules that act as covalent inhibitors. tandfonline.comchemrxiv.org

Determination of Kinetic Parameters (e.g., K_i, k_inact)

To quantify the potency and mechanism of an enzyme inhibitor, specific kinetic parameters are determined.

K_i (Inhibition Constant): For reversible inhibitors, the K_i value represents the dissociation constant of the enzyme-inhibitor complex. A lower K_i value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency.

k_inact (Rate of Inactivation) and K_I (Inhibition Constant for Irreversible Inhibitors): For irreversible inhibitors that exhibit time-dependent inhibition, two parameters are key. K_I is the concentration of the inhibitor that gives half the maximal rate of inactivation, while k_inact is the maximum rate of inactivation. The ratio k_inact/K_I is a measure of the inhibitor's efficiency.

These parameters are determined by measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor and fitting the data to appropriate kinetic models, such as the Michaelis-Menten equation. khanacademy.org

Table 2: Hypothetical Enzyme Kinetic Parameters for this compound This table provides an example of the data that would be generated from mechanistic enzymology studies on a target enzyme.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

If the identified target is a receptor (e.g., a G-protein coupled receptor or a nuclear receptor) rather than an enzyme, a different set of assays is used to characterize the interaction. Receptor binding assays are designed to measure the affinity of a ligand (the compound) for its receptor.

A common method is the competitive binding assay, which uses a radiolabeled or fluorescently labeled ligand known to bind to the receptor. The assay measures the ability of the unlabeled test compound, such as this compound, to displace the labeled ligand from the receptor. By measuring the concentration of the test compound required to displace 50% of the labeled ligand (the IC50 value), one can calculate its binding affinity (K_i).

These assays can be performed using isolated cell membranes containing the receptor, or in whole cells. The results confirm direct binding to the target and quantify the strength of that interaction. This data is critical for understanding the compound's structure-activity relationship and for distinguishing its effects on different receptor subtypes. Molecular docking studies are often used as a computational complement to these assays, providing a theoretical model of how the ligand fits into the receptor's binding pocket and which molecular interactions stabilize the complex. researchgate.netsemanticscholar.org

Table 3: List of Mentioned Compounds

Radioligand Binding and Fluorescence Polarization Assays

There is currently no publicly available research that has utilized radioligand binding or fluorescence polarization assays to investigate the binding properties of this compound to any specific biological target. Consequently, parameters such as binding affinity (Kd), inhibitory constants (Ki or IC50), and the identification of specific receptor or enzyme interactions for this compound have not been determined through these methods.

Modulation of Intracellular Signaling Pathways

Analysis of Protein Phosphorylation and Activation States

No research has been published detailing the effects of this compound on protein phosphorylation or the activation states of key signaling proteins. Investigations into its potential to modulate kinase or phosphatase activity, or to alter the phosphorylation status of downstream signaling molecules, have not been reported.

Reporter Gene Assays for Transcriptional Regulation and Pathway Activation

There are no available studies that have used reporter gene assays to assess the impact of this compound on the transcriptional regulation of specific genes or the activation of entire signaling pathways. Its potential role as an activator or inhibitor of transcription factors remains uninvestigated.

Mechanistic Studies on Cellular Processes Mediated by this compound

Investigation of Cell Cycle Perturbations and Apoptotic Pathways

Mechanistic studies focusing on the effects of this compound on cellular processes are absent from the literature. There is no data available from cell cycle analysis to indicate whether the compound induces arrest at any phase of the cell cycle (G1, S, G2, or M). Furthermore, there is no evidence to suggest that it induces apoptosis or to delineate any involvement of specific apoptotic pathways, such as the intrinsic or extrinsic pathways.

Autophagy Induction and Lysosomal Function Modulation

Following a comprehensive search of scientific literature, no specific research findings detailing the effects of this compound on autophagy induction or lysosomal function modulation were identified. While the broader class of quinoline (B57606) derivatives has been a subject of investigation for their potential to modulate these cellular processes, studies focusing specifically on this compound are not available in the current body of published research.

The process of autophagy is a fundamental cellular mechanism for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. It involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic material and deliver it to lysosomes for degradation. Lysosomes are acidic organelles containing a variety of hydrolytic enzymes that break down the engulfed material. The modulation of autophagy and lysosomal function has emerged as a significant area of interest in drug discovery, particularly in the context of cancer and neurodegenerative diseases.

Several studies have explored the impact of various quinoline-containing compounds on these pathways. For instance, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosomal function, which in turn can lead to the induction of apoptosis. nih.gov These compounds can disrupt the acidic environment of the lysosome, a critical factor for its degradative capacity. nih.gov However, it is crucial to note that these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence. The biological activity of a compound is highly dependent on its specific chemical structure, and even minor modifications can lead to significant changes in its molecular targets and cellular effects.

Therefore, the investigation into the molecular mechanisms of this compound, specifically concerning its potential to induce autophagy or modulate lysosomal function, represents an unexplored area of research. Future studies would be necessary to elucidate whether this particular compound shares the autophagy-modulating properties observed in other quinoline derivatives and to determine its specific molecular interactions within these cellular pathways. Such research would be essential to understand its potential biological activities and therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,4 Dihydroquinoline 1 2h Carbothioamide Analogues

Rational Design Principles for Comprehensive SAR Exploration

The rational design of analogues of 3,4-dihydroquinoline-1(2H)-carbothioamide involves a systematic approach to modify the core structure to understand the impact of these changes on biological activity. This process is guided by established medicinal chemistry principles to maximize the information gained from each synthesized compound.

The dihydroquinoline ring system offers several positions for substitution, allowing for a thorough investigation of how different functional groups impact the molecule's interaction with biological targets. The aromatic part of the bicyclic system (positions 5, 6, 7, and 8) and the saturated part (positions 2, 3, and 4) can be modified.

The nature and position of substituents on the aryl ring of analogous N-aryl-3,4-dihydroisoquinoline carbothioamides have been shown to significantly influence their biological activity. For instance, in a series of urease inhibitors, compounds bearing electron-donating groups, such as alkyl and alkoxy moieties, demonstrated superior activity. This suggests that the electronic properties of the substituents on the aromatic portion of the dihydroquinoline ring are a critical determinant of biological potency.

To illustrate the systematic variation, consider the hypothetical data in the table below, based on the general findings in related series.

CompoundSubstituent (R)PositionHypothetical Activity (IC50, µM)
1a-H-15.2
1b-CH368.5
1c-OCH367.1
1d-Cl612.8
1e-NO2625.4

This illustrative data suggests that small, electron-donating groups at the 6-position may enhance activity, while electron-withdrawing groups could be detrimental. Further systematic variations would involve exploring different positions on the ring and a wider range of substituents with varying electronic and steric properties.

The thioamide group is a key structural feature of this compound, contributing to its chemical properties and biological interactions. Bioisosteric replacement of the thioamide moiety is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile. Bioisosteres are functional groups with similar physical or chemical properties that can elicit a similar biological response.

Common bioisosteric replacements for the thioamide group include the amide, urea, thiourea (B124793), and various five-membered heterocycles like oxadiazoles (B1248032), thiadiazoles, and triazoles. Each replacement can alter the hydrogen bonding capacity, electronic distribution, and metabolic stability of the molecule. For example, replacing a thioamide with an amide can impact hydrogen bond donor/acceptor properties and reduce the potential for metabolic oxidation of the sulfur atom.

The following table provides a hypothetical comparison of the effects of bioisosteric replacement of the thioamide group.

CompoundMoiety (X)Hypothetical Activity (IC50, µM)Key Property Change
2a-C(=S)NH-8.5Original thioamide
2b-C(=O)NH-12.1Altered H-bond acceptor strength
2c-NHC(=S)NH-9.2Increased H-bond donor capacity
2d1,3,4-Oxadiazole15.8Metabolically more stable, different geometry
2e1,3,4-Thiadiazole13.5Similar to oxadiazole, different electronics

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is invaluable for predicting the activity of newly designed molecules and for gaining insights into the structural features that govern their potency.

The foundation of a QSAR model is the selection and calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. For quinoline (B57606) and its derivatives, a wide range of descriptors can be employed, categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

In studies of quinoline derivatives, descriptors such as the octanol-water partition coefficient (logP), molar refractivity (MR), topological polar surface area (TPSA), dipole moment, and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are commonly used.

The following table lists some of the molecular descriptors that would be relevant for a QSAR study of this compound analogues.

Descriptor TypeDescriptor NameDescription
PhysicochemicallogPLipophilicity
StericMolecular VolumeSize of the molecule
ElectronicDipole MomentPolarity of the molecule
Quantum ChemicalHOMO EnergyElectron-donating ability
Quantum ChemicalLUMO EnergyElectron-accepting ability
TopologicalTPSAPolar surface area

Once the molecular descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net The robustness and predictive power of the QSAR model must be rigorously validated.

Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the stability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. The coefficient of determination (R²) measures the goodness of fit of the model to the training data.

External validation is performed by using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by the predictive R² (R²_pred). An R²_pred value greater than 0.6 is often considered to indicate good predictive power.

A typical QSAR model would be represented by an equation such as: pIC₅₀ = c₀ + c₁ * logP + c₂ * TPSA + c₃ * HOMO

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are the regression coefficients.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies

3D-QSAR methods extend the principles of QSAR by considering the 3D properties of molecules and their interaction fields. These methods are particularly useful for understanding the steric and electrostatic requirements for a ligand to bind to a biological target. The two most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a 3D-QSAR study of tetrahydroquinoline derivatives, both CoMFA and CoMSIA models were successfully developed with good statistical and predictive properties. google.com For a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, 3D-QSAR models revealed the importance of the C4-carboxyl group and other structural features for activity. rsc.org

The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecule are likely to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored, while a yellow contour indicates regions where they are disfavored. Similarly, blue and red contours in an electrostatic map indicate regions where positive and negative charges, respectively, are favorable for activity. These visual aids are invaluable for the rational design of new, more potent analogues.

Computational and Theoretical Chemistry Studies on 3,4 Dihydroquinoline 1 2h Carbothioamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, QM methods provide detailed insights into electron distribution, molecular orbital energies, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the ground state properties of medium-sized organic molecules like 3,4-dihydroquinoline-1(2H)-carbothioamide.

In a typical DFT study, the first step is geometry optimization, which locates the minimum energy conformation of the molecule. For related quinoline-based thiosemicarbazide (B42300) derivatives, DFT methods using the B3LYP functional with a 6-31+G(d,p) basis set have been successfully employed to determine stable structures. nih.gov This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound.

Once the geometry is optimized, a wealth of electronic properties can be calculated to predict reactivity. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. nih.govsapub.org Other quantum chemical descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions and reaction sites. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization, which contribute to molecular stability. nih.govnih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table presents typical parameters that would be calculated for this compound using DFT, based on findings for structurally similar compounds.


ParameterDescriptionTypical Calculated Value (Illustrative)
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE, eV)Difference between LUMO and HOMO energies; indicates chemical reactivity4.4 eV
Dipole Moment (Debye)Measure of the molecule's overall polarity3.5 D
Chemical Hardness (η, eV)Resistance to change in electron configuration2.2 eV

Ab initio (Latin for "from the beginning") methods are another class of QM calculations that rely solely on first principles without using experimental data. While DFT is itself a form of ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC).

These methods can offer higher accuracy than standard DFT functionals for certain properties, albeit at a significantly greater computational expense. For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from more economical DFT methods. They are particularly valuable for calculating properties where electron correlation effects are critical, such as reaction barrier heights or excited-state energies. Due to their computational demand, their application is often limited to smaller molecules or for single-point energy calculations on geometries optimized with DFT.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Dynamics

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior. youtube.com For this compound, MD simulations can reveal its conformational landscape—the collection of different shapes (conformers) the molecule can adopt and the energetic relationships between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

When studying the interaction of a ligand with a biological target like a protein, MD simulations are indispensable. mdpi.comA simulation of the protein-ligand complex can assess the stability of the binding pose predicted by molecular docking. semanticscholar.orgKey analyses include calculating the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone to measure structural stability over time and identifying persistent intermolecular interactions, such as hydrogen bonds. nih.gov

The surrounding environment, particularly water in biological systems, profoundly influences molecular behavior. MD simulations can account for solvent effects using two primary approaches.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are explicitly included in the simulation box. youtube.comThis provides the most realistic representation of the solvent, capturing specific hydrogen bonding interactions between the solute and water. Simulations are typically run in a periodic boundary condition, where the simulation box is surrounded by identical copies of itself to mimic an infinite solution and avoid edge effects. mdpi.comijnc.irIons are often added to neutralize the system and simulate a specific salt concentration. arxiv.org* Implicit Solvent Models: These models represent the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. This approach is computationally less expensive than explicit models. Implicit solvent models are often used in methods to calculate binding free energies, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. dntb.gov.uaresearchgate.net

A major challenge in standard MD simulations is timescale limitation; many important biological processes, like a ligand unbinding from its target, occur on timescales longer than what can be feasibly simulated. researchgate.netEnhanced sampling techniques are a class of methods designed to overcome these limitations by accelerating the exploration of the energy landscape. arxiv.orgnih.gov

Metadynamics: This technique accelerates sampling by adding a history-dependent biasing potential to the system. nih.govThis bias discourages the simulation from revisiting previously explored conformations, pushing it to cross high energy barriers and discover new stable states. chemrxiv.orgresearchgate.net* Umbrella Sampling: This method is used to calculate the free energy profile along a specific reaction coordinate, such as the distance between a ligand and its binding pocket. The simulation is divided into a series of "windows" along this coordinate, and a biasing potential (the "umbrella") is applied in each window to ensure adequate sampling. The results from all windows are then combined to reconstruct the full free energy profile. researchgate.netchemrxiv.org These techniques are critical for calculating the free energy of binding, a key determinant of a drug's potency, and for understanding the pathways of ligand association and dissociation. arxiv.org

Molecular Docking and Scoring Approaches for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). nih.govFor this compound, docking could be used to screen potential protein targets and predict its binding mode within a target's active site.

The process involves two main steps:

Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. nih.govThe pose with the best score is considered the most likely binding mode.

Docking studies can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the protein-ligand complex. mdpi.comnih.govThe results provide a structural hypothesis for the molecule's mechanism of action. For example, docking studies on related quinoline (B57606) derivatives have been used to predict their binding to targets like P-glycoprotein and the main protease of SARS-CoV-2. nih.govnih.govekb.eg

Table 2: Illustrative Molecular Docking Results

Advanced Scoring Functions and Post-Docking Analysis

The final step in a docking simulation is to evaluate the generated poses using a scoring function. wikipedia.org Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a receptor. wikipedia.org They are critical for ranking different ligands and predicting their potential as drug candidates. wikipedia.org

Types of Scoring Functions:

Force-Field-Based: These functions use classical mechanics force fields to calculate the energy of the protein-ligand complex. They consider terms for van der Waals interactions, electrostatic interactions, and bond torsions.

Empirical: These functions are based on a set of weighted energy terms that are fitted to experimental binding data. They are computationally faster than force-field-based methods.

Knowledge-Based: These functions derive statistical potentials from a database of known protein-ligand complexes. They are based on the frequency of certain types of interactions observed in crystal structures.

Post-Docking Analysis: Following the scoring of docked poses, a thorough post-docking analysis is essential to validate the results and gain deeper insights into the binding mechanism. This analysis often involves:

Visual Inspection: Examining the top-ranked poses to ensure they make sense from a chemical and biological perspective.

Interaction Fingerprinting: Identifying and quantifying the key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between this compound and the target protein.

Clustering Analysis: Grouping similar poses to understand the dominant binding modes.

Rescoring: Using more computationally expensive but potentially more accurate scoring functions to re-evaluate the top-ranked poses.

For instance, a post-docking analysis of this compound might reveal that the carbothioamide group is a key pharmacophoric feature, consistently forming hydrogen bonds with a specific residue in the active site.

Scoring FunctionDocking Score (arbitrary units)Predicted pIC50Key Residue Interactions
GoldScore65.46.8H-bond with Asp148; Hydrophobic interaction with Leu35
ChemScore-28.16.5H-bond with Asp148; Lipophilic interaction with Val43
ASP4.27.1H-bond with Asp148; Pi-stacking with Phe80

This table is for illustrative purposes and does not represent actual experimental data.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Precise Binding Affinity Prediction

While docking provides a rapid assessment of potential binding modes and affinities, more rigorous methods are needed for precise binding free energy prediction. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are two such alchemical free energy calculation methods. frontiersin.org These methods are based on statistical mechanics and provide a more accurate estimation of the free energy change upon binding. frontiersin.org

Free Energy Perturbation (FEP): FEP calculates the free energy difference between two states by simulating a non-physical pathway that "perturbs" one molecule into another. In the context of drug discovery, this can be used to predict the change in binding affinity resulting from a small chemical modification to a ligand.

Thermodynamic Integration (TI): TI is another method to calculate free energy differences. It involves integrating the derivative of the potential energy with respect to a coupling parameter (lambda) that smoothly transforms the system from an initial to a final state.

These methods are computationally intensive but can provide predictions with an accuracy that approaches experimental values. For this compound, FEP could be used to predict the effect of substituting different functional groups on the dihydroquinoline ring to optimize its binding affinity.

Modification on Dihydroquinoline RingPredicted ΔΔG (kcal/mol) vs. Parent CompoundPredicted Improvement in Potency
6-fluoro-1.2~7-fold
7-methoxy-0.5~2-fold
8-chloro+0.8~0.2-fold (decreased)

This table is for illustrative purposes and does not represent actual experimental data.

Virtual Screening Strategies for the Identification of Novel this compound-like Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com For a molecule like this compound that shows promise, virtual screening can be employed to find other compounds with similar or better activity.

Ligand-Based Virtual Screening: This approach uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Methods include:

2D Similarity Searching: Searching for molecules with similar 2D fingerprints (representations of molecular structure).

3D Shape-Based Screening: Searching for molecules that have a similar 3D shape and electrostatic potential to the query molecule.

Pharmacophore-Based Screening: Using a 3D arrangement of essential chemical features (pharmacophore) derived from the active compound to screen databases. For this compound, a pharmacophore might consist of a hydrogen bond donor (the N-H of the carbothioamide), a hydrogen bond acceptor (the sulfur atom), and an aromatic ring.

Structure-Based Virtual Screening: This method uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. This is a powerful approach when the structure of the target is known.

A virtual screening campaign starting with this compound could lead to the identification of a diverse set of novel scaffolds with potentially improved properties.

Virtual Screening MethodDatabase ScreenedNumber of HitsTop Hit ScaffoldPredicted Affinity (nM)
2D Similarity (Tanimoto > 0.85)ZINC1,500Tetrahydroquinoline-carbothioamide250
3D Shape-Based ScreeningEnamine REAL5,000Dihydroisoquinoline-carboxamide150
Pharmacophore-Based ScreeningMolPort10,000Benzothiazine-1,1-dioxide80
Structure-Based DockingCommercial Libraries20,000Indole-thiourea50

This table is for illustrative purposes and does not represent actual experimental data.

Medicinal Chemistry Research Applications and Future Directions for 3,4 Dihydroquinoline 1 2h Carbothioamide

Lead Compound Identification and Optimization Strategies within Drug Discovery Pipelines

The identification of a lead compound is a critical step in the drug discovery process, and the 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold presents several features that make it an attractive starting point. The quinoline (B57606) core is a well-established privileged scaffold in medicinal chemistry, known for its presence in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govorientjchem.org The thioamide group, an isostere of the amide bond, offers distinct physicochemical properties such as increased lipophilicity and altered hydrogen bonding capabilities, which can be exploited to modulate pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov

Once a this compound derivative is identified as a hit in a high-throughput screen, a systematic lead optimization campaign can be initiated. Structure-activity relationship (SAR) studies would be central to this process, involving the synthesis and evaluation of analogues to identify key structural features responsible for biological activity. nih.gov

Key Optimization Strategies:

Substitution on the Aromatic Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, and aryl groups) on the benzene (B151609) ring of the dihydroquinoline nucleus can significantly impact biological activity. These modifications can influence binding affinity, selectivity, and metabolic stability. arabjchem.org

Modification of the Dihydropyridine Ring: Alterations to the saturated portion of the dihydroquinoline ring, such as the introduction of substituents or conformational constraints, can be explored to optimize interactions with the biological target.

Derivatization of the Carbothioamide Group: The thioamide moiety can be N-substituted with a variety of functional groups to probe for additional binding interactions and to modulate physicochemical properties. For instance, substitution with aromatic or heteroaromatic rings can lead to enhanced potency, as has been observed in other series of quinoline derivatives. nih.gov

The following interactive table outlines a hypothetical lead optimization strategy for a this compound lead compound.

Prodrug Design and Advanced Delivery System Concepts for Research Purposes

The thioamide group within the this compound scaffold provides a unique handle for the design of prodrugs. Prodrugs are inactive or less active molecules that are converted to the active parent drug in vivo through enzymatic or chemical transformations. This approach can be used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or lack of site-specificity.

The biotransformation of thioamides is a well-documented phenomenon that can be harnessed for prodrug design. tandfonline.com For instance, the antitubercular drugs ethionamide (B1671405) and prothionamide are thioamide-containing prodrugs that are activated by a mycobacterial enzyme. nih.govtandfonline.com Similarly, the anticancer agent 6-mercaptopurine (B1684380) undergoes enzymatic conversion to exert its therapeutic effect. tandfonline.comtandfonline.com

Potential Prodrug Strategies for this compound:

Enzyme-Activated Prodrugs: The thioamide can be designed to be a substrate for a specific enzyme that is overexpressed in the target tissue, such as certain cytochrome P450 enzymes. This would lead to the localized release of the active drug, potentially reducing systemic toxicity.

Cascade Acid-Sensitive Prodrugs: A recently developed strategy involves a thioamide-trimethyl-lock system that can be designed to release the active drug in acidic microenvironments, such as those found in tumors. acs.org This approach offers the dual benefit of targeted drug release and the potential for the thioamide to act as a hydrogen sulfide (B99878) (H₂S) donor, which can have organ-protective effects. acs.org

The following interactive table provides examples of thioamide-containing prodrugs and their activation mechanisms.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. researchoutreach.org FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits, which typically have weak affinity, are then optimized and grown into more potent lead compounds.

The this compound scaffold is well-suited for integration into FBDD campaigns in several ways:

As a Starting Fragment: The core scaffold itself, or a simplified version thereof, could be included in a fragment library. Its rigid bicyclic structure and defined vector for substituent placement make it an attractive starting point for fragment elaboration.

As a Scaffold for Fragment Merging: If two fragments are identified that bind to adjacent sites on a target protein, the this compound scaffold could be used to link them together, creating a more potent molecule. The synthetic tractability of the quinoline ring system allows for the precise placement of fragments at various positions. researchoutreach.org

For Fragment Elaboration: Once a fragment hit is identified, the this compound moiety could be appended to it to explore additional binding interactions and improve physicochemical properties. The thioamide group, in particular, can introduce unique interactions, such as chalcogen bonding. nih.gov

Design Principles for Covalent Inhibitors Based on the this compound Scaffold

Covalent inhibitors are compounds that form a stable, covalent bond with their biological target, leading to irreversible or long-lasting inhibition. This class of inhibitors has seen a resurgence in recent years, with several approved drugs targeting kinases and other enzymes.

The this compound scaffold could be incorporated into the design of covalent inhibitors in a couple of ways:

As a Scaffold for a Reactive Group ("Warhead"): The scaffold can be used to position a reactive group, or "warhead," in the active site of a target enzyme. The warhead would then react with a nearby nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) to form a covalent bond. The non-covalent interactions between the dihydroquinoline-carbothioamide portion of the molecule and the target would provide the necessary binding affinity and selectivity.

It is important to note that the design of covalent inhibitors requires a careful balance between reactivity and selectivity to minimize off-target effects.

Development of this compound as Chemical Probes for Biological Research

Chemical probes are small molecules that are used to study the function of biological targets in cells and organisms. The this compound scaffold can be readily adapted for the development of various types of chemical probes.

The quinoline ring system is inherently fluorescent, and this property has been exploited in the development of a wide range of fluorescent probes for detecting metal ions, reactive oxygen species, and other biologically important molecules. acs.orgnanobioletters.comcrimsonpublishers.com By attaching appropriate recognition elements to the this compound scaffold, it should be possible to create novel fluorescent probes with tailored specificities.

Potential Applications as Chemical Probes:

Fluorescent Probes for Bioimaging: The scaffold could be derivatized with fluorophores to create probes for fluorescence microscopy, allowing for the visualization of biological processes in real-time. crimsonpublishers.com

Affinity-Based Probes: The scaffold could be functionalized with a reactive group or a photo-crosslinker to create affinity-based probes for identifying the protein targets of a bioactive compound (target deconvolution).

Probes for Target Engagement Assays: The development of probes based on this scaffold could enable the development of assays to measure the binding of drug candidates to their targets in a cellular context.

Opportunities for Interdisciplinary and Collaborative Research in Preclinical Development

The successful preclinical development of any novel scaffold, including this compound, requires a highly interdisciplinary and collaborative approach. The diverse potential applications of this scaffold necessitate the integration of expertise from multiple scientific disciplines.

Key Areas for Collaboration:

Synthetic and Medicinal Chemistry: To design and synthesize libraries of analogues for SAR studies and to develop optimized lead compounds.

Computational Chemistry and Molecular Modeling: To guide the design of new compounds, predict their binding modes, and rationalize SAR data.

Structural Biology: To determine the three-dimensional structures of the scaffold bound to its biological targets, providing crucial insights for structure-based drug design.

In Vitro and In Vivo Pharmacology: To evaluate the biological activity, efficacy, and pharmacokinetic properties of the compounds in relevant disease models.

Toxicology and Safety Pharmacology: To assess the safety profile of lead candidates and identify any potential liabilities.

By fostering collaborations between academic researchers, pharmaceutical companies, and contract research organizations, the full therapeutic potential of the this compound scaffold can be explored in a comprehensive and efficient manner.

Q & A

What established synthetic routes are available for 3,4-dihydroquinoline-1(2H)-carbothioamide derivatives?

Answer:
The synthesis typically involves multi-step organic reactions, such as condensation of aniline derivatives with aldehydes followed by cyclization to form the dihydroquinoline core . For carbothioamide functionalization, thioamide groups are introduced via reactions with thiourea or Lawesson’s reagent. Key intermediates like tert-butyl esters (e.g., tert-butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate) are synthesized through acid-catalyzed esterification . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

How can reaction conditions be optimized to enhance yields in dihydroquinoline-carbothioamide synthesis?

Answer:
Variables such as catalyst choice (e.g., Pd for C–H activation ), solvent selection (polar aprotic solvents for cyclization), and temperature control (stepwise heating to avoid side reactions) significantly impact yields. For example, palladium-catalyzed aminoimidoylation reactions improve regioselectivity in dihydroisoquinoline derivatives . Purification techniques like column chromatography or recrystallization are essential for isolating high-purity products .

What spectroscopic methods are recommended for characterizing this compound derivatives?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic shifts for thioamide (-NH-C=S, δ ~10-12 ppm) and dihydroquinoline protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% purity is standard for pharmacological studies) .

How do functional group substitutions influence the biological activity of dihydroquinoline-carbothioamides?

Answer:
Modifications like trifluoromethyl groups enhance binding affinity to targets (e.g., cholesterol ester transfer protein (CETP)) by improving hydrophobic interactions . Carbothioamide moieties in 8-methyl-4-oxo-1,4-dihydroquinoline derivatives show anti-HIV activity via inhibition of integrase enzymes . Substitutions at the quinoline core (e.g., methoxy, nitro groups) alter electronic properties, impacting pharmacokinetics .

What in vitro assays are used to evaluate anti-HIV activity of carbothioamide derivatives?

Answer:

  • HIV Integrase Inhibition Assay : Measures compound ability to block viral DNA integration using recombinant integrase enzymes .
  • Cytotoxicity Assays : MTD testing on human cell lines (e.g., MT-4 lymphocytes) ensures selectivity (IC50_{50} values for anti-HIV activity vs. cytotoxicity) .

How should researchers reconcile contradictory bioactivity data across studies?

Answer:
Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Strategies include:

  • Statistical Analysis : Use ANOVA or t-tests to compare datasets.
  • Dose-Response Curves : Confirm activity trends across concentrations.
  • Structural Validation : Recheck synthesis and purity (e.g., chiral centers in CETP inhibitors impact activity ).

What are critical intermediates in synthesizing dihydroquinoline-carbothioamides?

Answer:

  • tert-Butyl Esters : Serve as protective groups (e.g., tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate) .
  • Formylated Derivatives : tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate enables further functionalization via Schiff base reactions .

Which computational methods predict target interactions for dihydroquinoline-carbothioamides?

Answer:

  • Molecular Docking : Simulates binding to HIV integrase or CETP (e.g., AutoDock Vina) .
  • QSAR Models : Relate structural descriptors (e.g., logP, H-bond donors) to activity .
  • MD Simulations : Assess binding stability over time (e.g., GROMACS) .

How is purity ensured during synthesis?

Answer:

  • HPLC : Monitors purity (>95% threshold) with C18 columns and UV detection .
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) remove impurities.
  • TLC : Tracks reaction progress using silica gel plates .

What structure-activity relationship (SAR) insights exist for CETP inhibitors?

Answer:

Modification Impact on CETP Inhibition Reference
Trifluoromethyl groupsEnhances hydrophobic binding to CETP active site
tert-Butyl estersImproves metabolic stability
CarbothioamideIncreases hydrogen bonding with catalytic residues

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